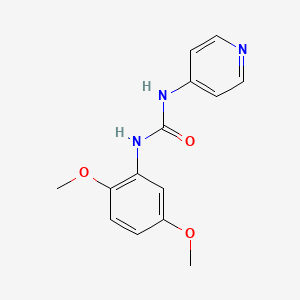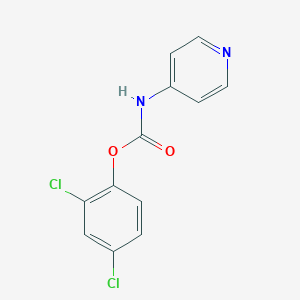
5-(4-Nitrophenoxy)acenaphthylene-1,2-dione
Overview
Description
5-(4-Nitrophenoxy)acenaphthylene-1,2-dione is a complex organic compound that features a nitrophenoxy group attached to an acenaphthylene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenoxy)acenaphthylene-1,2-dione typically involves multicomponent reactions (MCRs) that utilize acenaphthoquinone as a key building block. One common method involves the reaction of acenaphthoquinone with 4-nitrophenol under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxy)acenaphthylene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-Aminophenoxy)acenaphthylene-1,2-dione, while substitution reactions can introduce a variety of functional groups to the acenaphthylene core.
Scientific Research Applications
5-(4-Nitrophenoxy)acenaphthylene-1,2-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Its structural properties are of interest for the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxy)acenaphthylene-1,2-dione involves its interaction with molecular targets through its functional groups. The nitrophenoxy group can participate in various chemical reactions, while the acenaphthylene core provides a stable framework for these interactions. The specific pathways and targets depend on the context in which the compound is used, such as in electronic devices or biological systems.
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: A precursor to 5-(4-Nitrophenoxy)acenaphthylene-1,2-dione, used in various synthetic applications.
5-(4-(Diphenylamino)phenyl)acenaphthylene-1,2-dione: Another derivative with applications in OLEDs.
Uniqueness
This compound is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic properties compared to other acenaphthylene derivatives. This makes it particularly valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
5-(4-nitrophenoxy)acenaphthylene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9NO5/c20-17-13-3-1-2-12-15(9-8-14(16(12)13)18(17)21)24-11-6-4-10(5-7-11)19(22)23/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRWAVMOYCXIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamoyl]-2-phenoxyacetamide](/img/structure/B3821882.png)
![5-ethyl-2-{1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazol-5-yl}pyridine](/img/structure/B3821885.png)



![7-ethyl-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3821921.png)

![8-methoxy-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinoline](/img/structure/B3821938.png)
![methyl 4-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B3821943.png)
![1,1'-[(6,7-dinitro-2,3-quinoxalinediyl)bis(imino-4,1-phenylene)]diethanone](/img/structure/B3821950.png)



![4-(4-chlorophenyl)-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B3821993.png)
